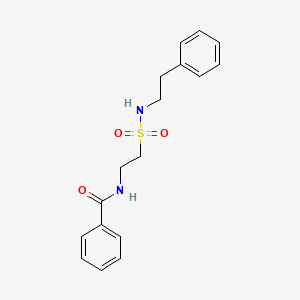
6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one” is a derivative of the benzopyran class of compounds . Benzopyrans are a class of organic compounds that consist of a benzene ring fused to a pyran ring . This particular compound has chlorine and fluorine substituents at the 6th and 7th positions, respectively .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzopyran core with chlorine and fluorine substituents . The benzopyran core consists of a benzene ring fused to a pyran ring . The chlorine and fluorine atoms are likely to influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.Applications De Recherche Scientifique
Antimicrobial Activity
The compound may have potential antimicrobial activity. It is known that many functional groups attached to similar structures are responsible for antimicrobial activity .
Antiviral Activity
The compound could potentially be used in antiviral research. Similar structures have been reported to have antiviral properties .
Antihypertensive Application
The compound might be used in the development of antihypertensive drugs. Similar structures have been reported to have antihypertensive properties .
Antidiabetic Research
The compound could be used in antidiabetic research. Similar structures have been reported to have antidiabetic properties .
Anticancer Research
The compound might have potential applications in anticancer research. Similar structures have been reported to have anticancer properties .
AMPA Receptor Modulation
The compound could potentially be used as an AMPA receptor positive allosteric modulator (AMPA-PAM). Similar structures have been synthesized and tested as AMPA-PAMs .
Intermediate in Drug Synthesis
The compound is known to be formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Anti-inflammatory Research
Existing studies have used similar structures with anti-tumor and anti-inflammatory activities as novel allergic and inflammatory responses modifiers .
Mécanisme D'action
Target of Action
Similar compounds have been used as potential retinoic acid (ra)-metabolizing enzymes inhibitors and as active inhibitors of the HCV RNA-dependent RNA polymerase (NS5B) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target enzyme .
Biochemical Pathways
If it acts as an inhibitor of retinoic acid-metabolizing enzymes, it could potentially affect the retinoic acid pathway, which plays a crucial role in cellular growth and differentiation . If it inhibits HCV RNA-dependent RNA polymerase, it could affect the replication of the hepatitis C virus .
Result of Action
If it acts as an inhibitor of retinoic acid-metabolizing enzymes, it could potentially alter cellular growth and differentiation . If it inhibits HCV RNA-dependent RNA polymerase, it could potentially inhibit the replication of the hepatitis C virus .
Propriétés
IUPAC Name |
6-chloro-7-fluoro-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJQKDQIJMTYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092349-25-1 |
Source


|
| Record name | 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3020661.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3020665.png)


![6-(2-Methoxyethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3020669.png)

![7-[(2-Chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide](/img/structure/B3020677.png)



![[(3aS,6Z,10Z,11aR)-6-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-10-yl]methyl acetate](/img/structure/B3020681.png)